molecular formula C23H33N3O5 B12530403 tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate

tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B12530403
M. Wt: 431.5 g/mol
InChI Key: VUYHQPUVSZHWFA-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a tert-butyl group. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the protection of the amino group, followed by the formation of the piperidine and pyrrolidine rings. The tert-butyl group is introduced through a tert-butyl esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers use it to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct reactivity and biological properties. Compared to similar compounds, it may offer different binding affinities and selectivities, making it valuable for targeted research and development.

Properties

Molecular Formula

C23H33N3O5

Molecular Weight

431.5 g/mol

IUPAC Name

tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C23H33N3O5/c1-23(2,3)31-21(28)17-11-13-26(19(24)14-17)20(27)18-10-7-12-25(18)22(29)30-15-16-8-5-4-6-9-16/h4-6,8-9,17-19H,7,10-15,24H2,1-3H3

InChI Key

VUYHQPUVSZHWFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C(C1)N)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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